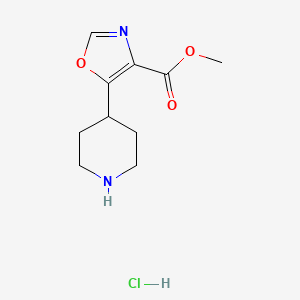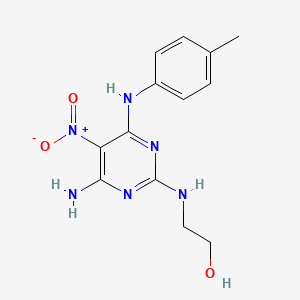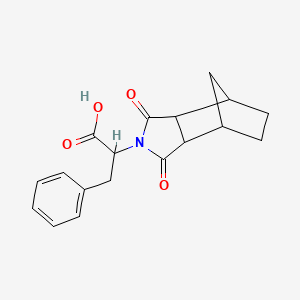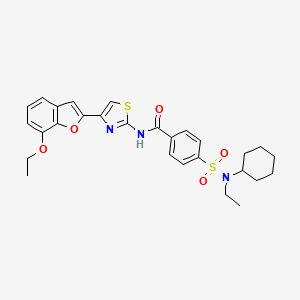
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures, including etherification, oximation, and Beckmann rearrangement, starting from specific precursors such as rotenone and dimethyloxosulphonium methylide. These methods highlight the complexity and precision required in synthetic chemistry to achieve targeted molecular architectures. For instance, a specific synthesis route was developed for an orally active CCR5 antagonist, showcasing the practical aspects of synthesizing complex molecules for potential therapeutic applications (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystal diffraction analysis. This analysis provides detailed insights into the crystallographic parameters, confirming the precise geometry of these molecules. For example, specific compounds exhibit triclinic crystal structures, with defined cell parameters and space groups, highlighting the diversity of molecular conformations achievable through organic synthesis (Xiaodong Chen et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds can be investigated through their interactions with metal ions to form complexes, as seen in the synthesis of novel organic ligands and their metal complexes. These studies provide insights into the ligand coordination and electronic structures, contributing to our understanding of their chemical behavior and potential applications in catalysis or material science (K. A. Myannik et al., 2018).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, can be deduced from the synthesis and characterization of related compounds. These properties are crucial for determining the suitability of compounds for various applications, from pharmaceuticals to materials science. For instance, the thermal stability of specific compounds up to certain temperatures indicates their potential use in applications requiring high thermal resistance (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups, can be explored through the synthesis of diverse derivatives. This exploration aids in understanding the versatility and functionalization potential of the core structure. For example, the synthesis of various derivatives demonstrates the compound's capacity to undergo transformations, paving the way for the development of novel compounds with tailored properties (A. Saeed & Aliya Ibrar, 2011).
Mechanism of Action
Target of action
The compound contains a chromene moiety . Chromenes are a significant class of heterocyclic compounds with versatile biological profiles, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic, and antituberculosis activities . The specific targets of this compound would depend on the exact structure and any modifications present.
Biochemical pathways
The compound also contains a tetrazole moiety, which is found in many bioactive compounds . Depending on the specific target of the compound, it could potentially affect a variety of biochemical pathways.
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-2-28-14-9-7-13(8-10-14)25-19(22-23-24-25)12-21-20(27)18-11-16(26)15-5-3-4-6-17(15)29-18/h3-11H,2,12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUICOICLEGDFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)



![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)





![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)
![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)